molecular formula C17H23N3O B2932632 N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide CAS No. 2411268-81-8

N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide

Cat. No. B2932632
CAS RN: 2411268-81-8
M. Wt: 285.391
InChI Key: BJKACNXYWHATSI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective ALK inhibitors . Another study reported the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . These studies often involve the synthesis and structure-activity relationship (SAR) studies of the compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective ALK inhibitors . Another study reported the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment .

properties

IUPAC Name

N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-3-4-17(21)18-10-9-15-5-7-16(8-6-15)20-13-11-19(2)12-14-20/h5-8H,9-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKACNXYWHATSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=CC=C(C=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide

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